Juncusol 7-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

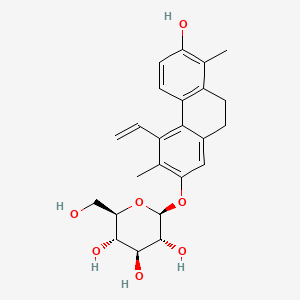

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28O7 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(4-ethenyl-7-hydroxy-3,8-dimethyl-9,10-dihydrophenanthren-2-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H28O7/c1-4-14-12(3)18(30-24-23(29)22(28)21(27)19(10-25)31-24)9-13-5-6-15-11(2)17(26)8-7-16(15)20(13)14/h4,7-9,19,21-29H,1,5-6,10H2,2-3H3/t19-,21-,22+,23-,24-/m1/s1 |

InChI Key |

XAUAJRQBVZTDBK-PFKOEMKTSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

"Juncusol 7-O-glucoside" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol 7-O-glucoside is a naturally occurring phenanthrene glycoside first identified in the common rush, Juncus effusus Linn.[1] As a member of the phenanthrene class of compounds, which are known for a variety of biological activities, this compound and its aglycone, Juncusol, are of interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive summary of the current knowledge on the chemical structure, properties, and biological activities of this compound, with a focus on data relevant to research and drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a Juncusol backbone, a dihydrophenanthrene derivative, linked to a glucose moiety at the 7-hydroxyl group via an O-glycosidic bond.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₇ | [1] |

| Molecular Weight | 428.47 g/mol | [1] |

| CAS Number | 175094-15-2 | |

| Predicted Boiling Point | 710.0 ± 60.0 °C | |

| Predicted pKa | 9.99 ± 0.20 | |

| SMILES | C=CC1=C2C3=CC=C(O)C(C)=C3CCC2=CC(O[C@@H]4O--INVALID-LINK--O)O">C@@HCO)=C1C |

Experimental Data

Spectral Data

Experimental Protocols

Isolation from Natural Sources

This compound is naturally found in Juncus effusus. While a specific, detailed protocol for its isolation has not been published, a general workflow for the isolation of phenanthrenes from Juncus species can be adapted. This typically involves extraction with a polar solvent, followed by liquid-liquid partitioning and a series of chromatographic separations.

Caption: Generalized workflow for the isolation of phenanthrenes.

Detailed Steps:

-

Extraction: The dried and powdered plant material is typically extracted with methanol at room temperature.

-

Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Phenanthrene glycosides are expected to be enriched in the more polar fractions.

-

Chromatography: The fractions are then subjected to various column chromatography techniques, such as silica gel chromatography and Sephadex LH-20, for further separation.

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity

While specific studies on the biological activities of this compound are limited, the aglycone, Juncusol, has been reported to exhibit several biological effects. It is plausible that this compound may share some of these activities, potentially with altered potency or pharmacokinetic properties due to the presence of the glucose moiety.

Summary of Known Biological Activities of Juncusol (Aglycone):

| Activity | Findings | References |

| Cytotoxicity | Juncusol has demonstrated cytotoxic activity against various cancer cell lines.[2] | [2] |

| Antimicrobial | The compound has shown activity against several bacterial strains.[2] | [2] |

| Anti-inflammatory | Phenanthrenes from Juncus effusus have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production. |

Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on the known activities of its aglycone and other phenanthrenes, potential areas of investigation could include pathways related to apoptosis, inflammation, and microbial pathogenesis. For instance, the cytotoxic effects of Juncusol may involve the induction of apoptotic pathways. The anti-inflammatory effects of related compounds suggest a potential interaction with pathways such as the NF-κB signaling cascade.

Conclusion

This compound is a natural product with a chemical structure that suggests potential for interesting biological activities. However, a significant lack of experimental data, including comprehensive spectral characterization and detailed biological studies, hinders its full potential for drug discovery and development. Further research is warranted to isolate or synthesize sufficient quantities of this compound for in-depth biological evaluation and to elucidate its mechanism of action and potential therapeutic applications. This guide serves as a summary of the current, albeit limited, knowledge and highlights the areas where further investigation is critically needed.

References

Juncusol 7-O-glucoside: A Technical Guide to its Natural Occurrence and Sourcing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juncusol 7-O-glucoside, a naturally occurring phenanthrene glycoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources, alongside detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and natural product chemistry, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a glycosidic derivative of the phenanthrene compound, juncusol. Phenanthrenes are a class of polycyclic aromatic hydrocarbons that are known to occur in various plant species, with the Juncaceae family being a particularly rich source. Juncusol, the aglycone of this compound, has been identified in several species of the Juncus genus, including Juncus acutus, Juncus effusus, and Juncus roemerianus. The glycosylation of juncusol at the 7-O position is thought to influence its solubility and bioavailability, potentially modulating its biological activity.

Natural Occurrence and Sources

The primary documented natural source of this compound is the plant Juncus effusus L., commonly known as the soft rush.[1] This species belongs to the Juncaceae family. While the aglycone, juncusol, is found across multiple Juncus species, current literature specifically points to J. effusus for the presence of the 7-O-glucoside derivative.

Table 1: Natural Sources of Juncusol and its 7-O-glucoside

| Compound | Species | Family | Plant Part | Reference |

| Juncusol | Juncus acutus | Juncaceae | Not specified | |

| Juncusol | Juncus effusus | Juncaceae | Medullae (pith) | [2] |

| Juncusol | Juncus roemerianus | Juncaceae | Not specified | |

| This compound | Juncus effusus L. | Juncaceae | Not specified | [1] |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be inferred from studies on the isolation of phenolic constituents from Juncus effusus. The following is a composite protocol based on established phytochemical techniques for this plant.

General Extraction and Fractionation Workflow

The initial step involves the extraction of dried and powdered plant material, followed by fractionation to separate compounds based on their polarity.

Caption: General workflow for the extraction and initial fractionation of Juncus effusus.

Isolation and Purification Protocol

The ethyl acetate (EtOAc) fraction is often enriched with phenolic compounds and would be the target for isolating this compound.

-

Preparation of Plant Material: The medullae (pith) of Juncus effusus are dried and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol or methanol at room temperature.[2]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel.[3]

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient system of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or n-hexane-ethyl acetate.

-

-

Further Purification: Fractions containing the compound of interest are further purified using repeated column chromatography, potentially including reverse-phase silica gel (e.g., ODS) or Sephadex LH-20, until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and the position of the glycosidic linkage.

-

References

Juncusol 7-O-glucoside from Juncus effusus: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Juncusol 7-O-glucoside and its aglycone, Juncusol, secondary metabolites isolated from the common rush, Juncus effusus. Due to the limited specific research on this compound, this guide integrates detailed data available for its more extensively studied aglycone, Juncusol, to provide a functional framework for future research and development.

Compound Profile

This compound is a naturally occurring phenanthrene glycoside found in Juncus effusus. While specific bioactivity data for the glycoside is scarce, its aglycone, Juncusol, has been the subject of several studies.

| Property | This compound | Juncusol |

| Molecular Formula | C24H28O7[1] | C18H18O2[2] |

| Molecular Weight | 428.47 g/mol [1] | 266.34 g/mol [2] |

| Class | Phenanthrene Glycoside | 9,10-Dihydrophenanthrene |

| Source | Juncus effusus[1] | Juncus species, including J. effusus[3] |

Biological Activities of Juncusol

Juncusol has demonstrated significant biological activities, particularly in the areas of cancer cell cytotoxicity and anti-inflammatory effects.

Cytotoxic and Antiproliferative Activity

Juncusol has shown notable antiproliferative effects against various cancer cell lines. Its activity appears to be cell-line specific, with particular potency against HPV-18 positive cervical cancer cells.

| Cell Line | Activity Type | IC50 / ED50 | Reference |

| HeLa (Cervical Cancer, HPV-18+) | Antiproliferative | Highly Active | [4] |

| SiHa (Cervical Cancer, HPV-16+) | Antiproliferative | Inactive | [4] |

| CaSki (Cervical Cancer, HPV-16+) | Antiproliferative | Inactive | [4] |

| NCI 90 KB (Nasopharynx Carcinoma) | Cytotoxic | 0.3 µg/mL | [5] |

| HT22 (Mouse Hippocampal) | Cytotoxic | Decrease in MTT reduction at 100 µM | [5][6] |

| HeLa | Antiproliferative | IC50: 0.5 µM | [5] |

Anti-inflammatory Activity

Juncusol has also been identified as having remarkable anti-inflammatory properties, as demonstrated by its ability to inhibit superoxide anion generation.

| Assay | Activity Type | IC50 | Reference |

| Superoxide Anion Generation | Anti-inflammatory | 3.1 µM | [7] |

Experimental Protocols

The following sections detail generalized protocols for the isolation of phenanthrenes from Juncus effusus and the assessment of their biological activities, based on methodologies described in the literature.

General Isolation of Phenanthrenes from Juncus effusus

This protocol outlines a general workflow for the extraction and isolation of phenanthrenes, including Juncusol and its glycosides.

-

Extraction: The dried and powdered plant material (e.g., medullae or roots) is subjected to extraction with a suitable solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then dissolved in an aqueous methanol solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform or ethyl acetate fraction, typically rich in phenanthrenes, is subjected to various chromatographic techniques for further purification.

-

Column Chromatography (CC): Initial separation can be performed on silica gel or Sephadex LH-20.

-

Vacuum Liquid Chromatography (VLC): Often used for preliminary fractionation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly employed for the final purification of individual compounds[6][7].

-

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[6][7].

Caption: Generalized workflow for the isolation of phenanthrenes.

MTT Assay for Antiproliferative Activity

This protocol is used to assess the cytotoxic/antiproliferative effects of compounds on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., HeLa) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Juncusol) for a specified duration (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value[4][5].

Flow Cytometry for Cell Cycle Analysis

This method is employed to determine the effect of a compound on the cell cycle progression.

-

Cell Treatment: Cells are treated with the test compound for a set time.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI).

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 for apoptotic cells)[4][7].

Caspase Activity Assay

This colorimetric assay is used to quantify the activation of caspases, which are key mediators of apoptosis.

-

Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

-

Substrate Addition: A specific colorimetric substrate for the caspase of interest (e.g., Caspase-3, -8, or -9) is added to the cell lysates.

-

Incubation: The mixture is incubated to allow the activated caspase to cleave the substrate, releasing a chromophore.

-

Absorbance Reading: The absorbance of the chromophore is measured to quantify caspase activity[4].

Signaling Pathways

Apoptotic Pathway Induced by Juncusol in HeLa Cells

Studies on Juncusol have shown that it induces apoptosis in HeLa cervical cancer cells through the activation of initiator caspases (Caspase-8 and -9) and the executioner caspase (Caspase-3). This suggests that Juncusol may trigger both the extrinsic and intrinsic apoptotic pathways. Furthermore, Juncusol has been found to inhibit tubulin polymerization and EGFR activation, which can contribute to its G2/M phase cell cycle arrest and subsequent apoptosis[4][7].

Caption: Apoptotic pathway of Juncusol in HeLa cells.

Illustrative Anti-inflammatory Pathway for a Flavonoid 7-O-Glucoside

While the specific signaling pathway for this compound has not been elucidated, research on other flavonoid glycosides, such as Luteolin-7-O-glucoside (LUT-7G), provides a potential model for anti-inflammatory action. LUT-7G has been shown to exert anti-inflammatory effects by inhibiting the STAT3 signaling pathway[8][9]. This pathway is often implicated in inflammatory responses and cell proliferation.

Caption: Example anti-inflammatory pathway for a flavonoid 7-O-glucoside.

Future Directions

The distinct biological activities of Juncusol highlight the therapeutic potential of phenanthrenes from Juncus effusus. Further research is warranted to:

-

Elucidate the specific biological activities of this compound.

-

Determine the pharmacokinetic and pharmacodynamic profiles of both Juncusol and its glycoside.

-

Investigate the detailed molecular mechanisms underlying their cytotoxic and anti-inflammatory effects.

-

Explore the potential for synergistic effects with existing chemotherapeutic agents.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of these natural compounds into novel drug development strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Natural Product Description|Juncusol [sinophytochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of natural phenanthrenes and the antiproliferative potential of juncusol in cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Juncusol and the Potential Implications for its 7-O-Glucoside Derivative

Disclaimer: Extensive literature searches did not yield specific biological activity data for Juncusol 7-O-glucoside. The following technical guide details the biological activities of its aglycone parent compound, Juncusol. The addition of a 7-O-glucoside moiety can significantly alter a compound's solubility, stability, bioavailability, and mechanism of action. Therefore, the information presented for Juncusol should be considered as a potential indicator but not a direct representation of the biological profile of this compound. Further research is imperative to elucidate the specific activities of the glycosylated form.

Juncusol, a 9,10-dihydrophenanthrene isolated from various Juncus species, has demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This guide provides a comprehensive overview of the existing research on Juncusol, with a focus on its quantitative data, experimental methodologies, and known signaling pathways.

Quantitative Biological Data of Juncusol

The biological activities of Juncusol have been quantified in several studies, primarily focusing on its cytotoxic and antimicrobial properties. The following tables summarize the key quantitative data available.

Table 1: Cytotoxic Activity of Juncusol against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| B-16 | Mouse Melanoma | 12.5 | ~47.0 | [1] |

| L-1210 | Mouse Lymphocytic Leukemia | 13.8 | ~51.8 | [1] |

| HeLa | Human Cervical Carcinoma | - | 0.5 | [2] |

| NCI 90 KB | Human Epidermoid Nasopharynx Carcinoma | 0.3 | ~1.1 | [2] |

Table 2: Antimicrobial Activity of Juncusol

| Organism | Type | Activity Metric | Value | Reference |

| Various Bacteria | Bacteria | Comparable to desvinyljuncusol and 2-hydroxy-3-methyl-9,10-dihydrophenanthrene | - | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the biological activity of Juncusol.

1. Cytotoxicity Assays (MTT Assay)

The antiproliferative activity of Juncusol is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, COLO 205, COLO 320) and a non-tumor cell line (MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Juncusol for a specified period (e.g., 24 hours).

-

MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

2. Cell Cycle Analysis

Flow cytometry is utilized to analyze the effect of Juncusol on the cell cycle distribution of cancer cells.[3][4]

-

Cell Treatment: HeLa cells are treated with Juncusol for a defined period (e.g., 24 hours).

-

Cell Fixation: After treatment, the cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An increase in the sub-G1 population is indicative of apoptosis.

3. Caspase Activity Assays

The activation of caspases, key mediators of apoptosis, is measured using colorimetric assay kits.[3][4]

-

Cell Lysis: HeLa cells are treated with Juncusol, and cell lysates are prepared.

-

Substrate Incubation: The cell lysates are incubated with specific colorimetric substrates for caspase-3, caspase-8, and caspase-9. These substrates are conjugated to a chromophore, such as p-nitroaniline (pNA).

-

Colorimetric Detection: Active caspases in the cell lysate cleave the substrate, releasing the chromophore. The amount of released chromophore is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The caspase activity is expressed as the fold increase compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Juncusol has been shown to induce apoptosis in cancer cells, particularly in HeLa cervical cancer cells.[3][4] The pro-apoptotic mechanism involves the activation of the caspase cascade.

Caption: Proposed mechanism of Juncusol-induced apoptosis in HeLa cells.

Studies have demonstrated that treatment of HeLa cells with Juncusol leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[3][4] The activation of these caspases culminates in the execution of the apoptotic program, leading to programmed cell death. Furthermore, Juncusol has been found to inhibit tubulin polymerization, which can lead to cell cycle arrest in the G2/M phase.[3][4]

References

- 1. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of natural phenanthrenes and the antiproliferative potential of juncusol in cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Juncusol 7-O-glucoside: A Technical Overview for Researchers

CAS Number: 175094-15-2

This technical guide provides an in-depth overview of Juncusol 7-O-glucoside, a phenanthrene glucoside isolated from plants of the Juncus genus. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a naturally occurring compound found in species such as Juncus effusus.[1] Its core structure is a dihydrophenanthrene moiety glycosidically linked to a glucose molecule.

| Property | Value | Source |

| CAS Number | 175094-15-2 | [1] |

| Molecular Formula | C₂₄H₂₈O₇ | [1] |

| Molecular Weight | 428.47 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-((5-ethenyl-7-hydroxy-1,6-dimethyl-9,10-dihydrophenanthren-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | N/A |

| Synonyms | Juncusol 7-O-β-D-glucopyranoside | N/A |

| Class | Phenanthrene Glycoside | N/A |

| Natural Source | Juncus effusus (Juncaceae family) | [2] |

Biological Activity and Therapeutic Potential

While direct and extensive research on the biological activities of this compound is limited, the therapeutic potential of its aglycone, Juncusol, and other related phenanthrenes from Juncus species has been investigated. These studies suggest several areas of interest for this compound.

Cytotoxic and Antiproliferative Activity

The aglycone, Juncusol, has demonstrated cytotoxic properties.[3][4] Studies on a series of 9,10-dihydrophenanthrenes structurally related to Juncusol have shown in vitro cytotoxic activity against various cancer cell lines.[3] Phenanthrenes isolated from the medullae of Juncus effusus have also been evaluated for their cytotoxic activities against human cancer cell lines.[5][6]

Table 1: Cytotoxic Activity of Juncusol and Related Phenanthrenes

| Compound | Cell Line | IC₅₀ (µg/mL) | Source |

| Juncusol | B-16 mouse melanoma | 12.5 | [3] |

| Juncusol | L-1210 mouse lymphocytic leukemia | 13.8 | [3] |

| Desvinyljuncusol | CCRF-CEM (human lymphoblastic leukemia) | 9.3 | [3] |

| Desvinyljuncusol | B-16 mouse melanoma | 17.5 | [3] |

| Desvinyljuncusol | L-1210 mouse lymphocytic leukemia | 10.2 | [3] |

The pro-apoptotic properties of Juncusol have been suggested to occur through the activation of caspases 3, 8, and 9 in HeLa cells.[7]

Anti-inflammatory Activity

Phenanthrenes from Juncus effusus have been evaluated for their anti-inflammatory activities by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells.[5][6] While specific data for this compound is not available, other natural glucosides have shown anti-inflammatory effects through various mechanisms, including the inhibition of the STAT3 pathway and reduction of pro-inflammatory cytokines.[8]

Neuroprotective and Anxiolytic Potential

The aglycone, Juncusol, has been reported to possess anxiolytic and sedative activities.[9] Furthermore, studies on other flavonoid 7-O-glucosides, such as Luteolin-7-O-glucoside, have demonstrated neuroprotective effects against oxidative stress-induced damage in neuronal cell lines.[10][11] These effects are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system.

Experimental Protocols

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., whole plant or specific parts of Juncus effusus) is typically extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

Cytotoxicity Assays

The in vitro cytotoxic activity of this compound can be evaluated against a panel of human cancer cell lines using assays such as:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[6]

-

Flow Cytometry: To analyze the cell cycle and apoptosis, flow cytometry can be employed to measure the distribution of cells in different phases of the cell cycle and to detect apoptotic markers.[7]

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay: The anti-inflammatory effect can be assessed by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[6]

-

Cytokine Production Assays: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of its aglycone and other structurally related 7-O-glucosides, several potential mechanisms can be hypothesized.

Proposed Cytotoxic Mechanism of Action

The cytotoxic effects of Juncusol are suggested to be mediated through the induction of apoptosis. A plausible signaling cascade is depicted below.

Caption: Hypothesized apoptotic pathway induced by Juncusol.

Potential Anti-inflammatory Signaling Pathway

Based on studies of other flavonoid glucosides, a potential anti-inflammatory mechanism for this compound could involve the inhibition of pro-inflammatory signaling pathways such as the JAK/STAT pathway.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a natural product with potential therapeutic applications, inferred from the known biological activities of its aglycone, Juncusol, and other related phenanthrenes. The available data suggests that this compound warrants further investigation, particularly in the areas of oncology, inflammation, and neuroscience.

Future research should focus on:

-

Isolation of sufficient quantities of this compound for comprehensive biological evaluation.

-

Direct assessment of its cytotoxic, anti-inflammatory, and neuroprotective activities to confirm the hypothesized effects.

-

Elucidation of its precise mechanisms of action and identification of its molecular targets and modulated signaling pathways.

-

In vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in animal models.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and anti-inflammatory activities of phenanthrenes from the medullae of Juncus effusus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells [mdpi.com]

Juncusol 7-O-glucoside: A Comprehensive Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Juncusol 7-O-glucoside, a natural product with the molecular formula C24H28O7, belongs to the phenanthrene class of compounds.[1][2] While research specifically focused on this compound is limited, significant insights can be drawn from studies on its aglycone, Juncusol, and other related phenanthrenes isolated from Juncus species. These compounds have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the available information on this compound and its aglycone, Juncusol, with a focus on its chemical properties, potential biological activities, and relevant experimental methodologies. The content herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Phenanthrenes are a class of polycyclic aromatic hydrocarbons that are of significant interest from phytochemical, pharmacological, and chemotaxonomical perspectives.[3] Juncusol, a 9,10-dihydrophenanthrene, has been isolated from various Juncus species and is a postulated phytoalexin with confirmed cytotoxic properties.[4][5][6] The glycosylation of natural products, such as the formation of this compound, can significantly alter their physicochemical properties, including solubility and stability, as well as their biological activities.[7] This guide will synthesize the current knowledge on Juncusol and extrapolate potential characteristics and research avenues for its 7-O-glucoside derivative.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its aglycone, Juncusol, is presented in Table 1.

| Property | This compound | Juncusol |

| Molecular Formula | C24H28O7[1][2] | C18H18O2[8][9] |

| Molecular Weight | 428.47 g/mol [1] | 266.34 g/mol [8][9] |

| CAS Number | 175094-15-2[1][2] | 62023-90-9[8][9] |

| Predicted Boiling Point | 710.0 ± 60.0 °C[2] | Not Available |

| Predicted Density | 1.381 ± 0.06 g/cm³[2] | Not Available |

| Predicted pKa | 9.99 ± 0.20[2] | Not Available |

| Solubility | Not Available | Soluble in Methanol, Ethyl Acetate, Acetone, DMSO, Acetonitrile[8] |

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is scarce, the activities of its aglycone, Juncusol, provide a strong basis for potential therapeutic applications.

Cytotoxic and Antiproliferative Effects

Juncusol has demonstrated significant in vitro cytotoxic activity against various cancer cell lines.[4] Studies have shown its efficacy against human lymphoblastic leukemia (CCRF-CEM), B-16 mouse melanoma, and L-1210 mouse lymphocytic leukemia cells.[4] The proposed mechanism for its cytotoxic effects suggests that it acts as a simple phenol.[4]

Flow cytometric analysis of HeLa cells treated with juncusol revealed an increase in the cell population in the G2/M and sub-G1 phases, indicating cell cycle arrest and apoptosis.[3] The pro-apoptotic properties were further supported by the detection of active caspases-3, 8, and 9.[3] It is hypothesized that Juncusol induces cell death through apoptosis induction and inhibition of tubulin polymerization.[3]

The potential signaling pathway for Juncusol-induced apoptosis is depicted below.

Caption: Proposed pathway for Juncusol-induced apoptosis.

Antimicrobial Activity

Juncusol has been shown to possess in vitro antimicrobial activity comparable to its desvinyl derivative, suggesting that the core phenolic structure is crucial for its action.[4]

Anti-inflammatory Activity

In a superoxide anion generation assay, juncusol demonstrated remarkable anti-inflammatory activity.[3] This suggests a potential role in modulating inflammatory pathways. Glycosides of other flavonoids, such as luteolin-7-O-glucoside, have been shown to exert anti-inflammatory effects by inhibiting the STAT3 pathway and reducing the generation of reactive oxygen species (ROS).[10] A similar mechanism could be explored for this compound.

A potential anti-inflammatory signaling pathway is illustrated below.

Caption: Hypothesized anti-inflammatory mechanism.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of phenanthrene glycosides is outlined below.

Caption: General workflow for isolation and purification.

Methodology:

-

Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature.

-

Fractionation: The concentrated crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Glycosides are generally enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

-

Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure, including the nature and position of the sugar moiety.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Conclusion and Future Directions

This compound is a natural product with potential therapeutic value, inferred from the known biological activities of its aglycone, Juncusol. The cytotoxic, antimicrobial, and anti-inflammatory properties of Juncusol highlight the need for further investigation into its glycosylated form. Future research should focus on the targeted isolation or synthesis of this compound to enable comprehensive studies on its bioactivity, mechanism of action, and pharmacokinetic profile. Elucidating the specific signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential. The methodologies outlined in this guide provide a framework for initiating such research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|175094-15-2|出售|厂家|价格|009生物|灵灵九 [009bio.com]

- 3. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dehydrojuncusol, a constituent of the roots of Juncus roemerianus | Scilit [scilit.com]

- 7. Systematic Engineering of Eriodictyol-7- O-glucoside Biosynthetic Pathway through Enzyme Screening and Gene Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Product Description|Juncusol [sinophytochem.com]

- 9. Juncusol | C18H18O2 | CID 72740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling Juncusol 7-O-glucoside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Juncusol 7-O-glucoside, a naturally occurring phenanthrene glucoside. The document covers the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of experimental workflows to facilitate a deeper understanding of the scientific processes involved.

Discovery and History

This compound was first isolated in 1995 by a team of researchers led by M. DellaGreca from the wetland plant Juncus effusus L. (Juncaceae). The discovery was part of a broader phytochemical investigation into the constituents of Juncus effusus, which led to the identification of a series of novel 9,10-dihydrophenanthrene glucosides collectively named "Effusides". This compound was specifically identified as Effuside IV .

The initial study focused on the structural elucidation of these new natural products, contributing to the chemotaxonomic understanding of the Juncus genus, which is known for producing a variety of phenanthrene derivatives. The aglycone of this glucoside, Juncusol, had been previously identified and was known for its cytotoxic and antimicrobial properties. The discovery of its glycosylated form opened new avenues for research into the bioavailability and biological activity of these compounds.

Physicochemical Properties

This compound is a glycoside of the 9,10-dihydrophenanthrene derivative, Juncusol. The addition of a glucose moiety at the 7-position of the Juncusol backbone significantly alters its polarity and solubility compared to its aglycone.

| Property | Value | Source |

| Molecular Formula | C24H28O7 | MedChemExpress |

| Molecular Weight | 428.47 g/mol | MedChemExpress |

| CAS Number | 175094-15-2 | MedChemExpress |

| Plant Source | Juncus effusus L. | [Phytochemistry, 1995] |

Experimental Protocols

The following sections detail the methodologies employed in the first isolation and characterization of this compound, as described in the seminal 1995 Phytochemistry paper.

Plant Material and Extraction

Fresh aerial parts of Juncus effusus were collected and subsequently air-dried. The dried plant material was then ground into a fine powder. This powder was subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanolic extract was partitioned between water and chloroform (CHCl3). The aqueous layer, containing the more polar glycosidic compounds, was further fractionated using column chromatography on Amberlite XAD-2 resin, eluting with a gradient of methanol in water.

The fractions containing the phenanthrene glucosides were then subjected to multiple steps of preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. A gradient elution system of acetonitrile (MeCN) in water was used to separate the individual glucosides. This compound (Effuside IV) was isolated as a pure compound from these chromatographic separations.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra were recorded to determine the proton and carbon framework of the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between protons and carbons, confirming the structure of the Juncusol aglycone and the position of the glucose unit.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Enzymatic Hydrolysis: To confirm the identity of the sugar moiety and its linkage, the compound was subjected to enzymatic hydrolysis using β-glucosidase. This reaction cleaved the glycosidic bond, yielding Juncusol and D-glucose, which were identified by comparison with authentic samples.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Juncus effusus.

Biological Activity and Future Directions

While the initial discovery focused on the chemical characterization of this compound, the known biological activities of its aglycone, Juncusol, suggest potential areas for future research. Juncusol has demonstrated cytotoxic effects against various cancer cell lines and antimicrobial activity. The glycosylation of Juncusol may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially altering its efficacy and safety profile.

Further studies are warranted to investigate the biological activities of this compound, including its potential cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects. Understanding the structure-activity relationship of this and other phenanthrene glucosides could pave the way for the development of new therapeutic agents.

As no specific signaling pathways have been elucidated for this compound, a hypothetical workflow for investigating its potential anticancer activity is presented below.

For Immediate Release

This technical guide provides an in-depth overview of Juncusol 7-O-glucoside and related phenolic compounds, primarily focusing on the 9,10-dihydrophenanthrene class of molecules isolated from the Juncus genus. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biological activity, and potential therapeutic applications of these natural products. While specific data on this compound is limited in publicly accessible literature, this guide synthesizes the available information on its aglycone, Juncusol, and structurally similar compounds to provide a comprehensive resource.

Introduction to this compound and its Analogs

This compound is a naturally occurring phenolic compound first identified in Juncus effusus Linn., a plant belonging to the Juncaceae family.[1] Its chemical structure consists of a Juncusol backbone, a 9,10-dihydrophenanthrene derivative, with a glucose moiety attached at the 7-hydroxyl group. The molecular formula of this compound is C24H28O7, and its molecular weight is 428.47 g/mol .[2]

The core structure, Juncusol, has been isolated from various Juncus species, including Juncus acutus, Juncus roemerianus, and Juncus ensifolius.[3][4] Phenanthrenes and their 9,10-dihydro derivatives from the Juncaceae family are noted for their significant biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] The vinyl substitution on the phenanthrene ring is a characteristic feature of these compounds from the Juncaceae family.[4][6]

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported. However, based on its structure and data for the aglycone, Juncusol, the following properties can be inferred.

Table 1: Physicochemical Properties of Juncusol

| Property | Value | Source |

| Molecular Formula | C18H18O2 | [3] |

| Molecular Weight | 266.3 g/mol | [3] |

| CAS Number | 62023-90-9 | [3] |

| IUPAC Name | 5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol | [3] |

Biological Activities and Quantitative Data

While specific bioactivity data for this compound is scarce, extensive research has been conducted on its aglycone, Juncusol, and other related 9,10-dihydrophenanthrenes. These compounds have demonstrated a range of biological effects, with notable cytotoxic and antiproliferative activities against various cancer cell lines.

Table 2: Cytotoxic and Antiproliferative Activity of Juncusol and Related Compounds

| Compound | Cell Line | Activity | IC50 / ED50 | Source |

| Juncusol | B-16 Mouse Melanoma | Cytotoxic | 12.5 µg/mL | [5] |

| Juncusol | L-1210 Mouse Lymphocytic Leukemia | Cytotoxic | 13.8 µg/mL | [5] |

| Juncusol | KB Human Epidermoid Nasopharynx Carcinoma | Cytotoxic | 0.3 µg/mL | [7] |

| Juncusol | HeLa (HPV 18+) Cervical Cancer | Antiproliferative | Highly Active | [8] |

| Juncusol | SiHa (HPV 16+) Cervical Cancer | Antiproliferative | Inactive | [8] |

| Juncusol | CaSki (HPV 16+) Cervical Cancer | Antiproliferative | Inactive | [8] |

| Juncusol | HeLa Cervical Cancer | Antiproliferative | 0.5 µM | [7] |

| Desvinyljuncusol | CCRF-CEM Human Lymphoblastic Leukemia | Cytotoxic | 9.3 µg/mL | [5] |

| Desvinyljuncusol | B-16 Mouse Melanoma | Cytotoxic | 17.5 µg/mL | [5] |

| Desvinyljuncusol | L-1210 Mouse Lymphocytic Leukemia | Cytotoxic | 10.2 µg/mL | [5] |

| Effusol | HeLa Cervical Cancer | Antiproliferative | 2.3 µM | [7] |

| Juncuenin | HeLa Cervical Cancer | Antiproliferative | 2.9 µM | [4] |

Juncusol has also been reported to exhibit anti-inflammatory activity, with an IC50 value of 3.1 µM in a superoxide anion generation assay.[4] Furthermore, dehydrojuncusol, a related phenanthrene, has been identified as a novel inhibitor of Hepatitis C virus (HCV) RNA replication.[3]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not available in the reviewed literature. However, this section provides a generalized methodology based on protocols used for the isolation and analysis of Juncusol and other phenanthrenes from Juncus species.

Extraction and Isolation of Phenolic Compounds from Juncus Species

A general workflow for the extraction and isolation of 9,10-dihydrophenanthrenes from Juncus plant material is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

Caption: General workflow for isolating phenolic compounds.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography. Common stationary phases include silica gel and polyamide, with gradient elution using solvent systems like cyclohexane-ethyl acetate or methanol-water.

-

Purification: Final purification of individual compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity and Antiproliferative Assays

The following is a generalized protocol for assessing the cytotoxic and antiproliferative effects of isolated compounds on cancer cell lines, based on the MTT assay.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds.

-

MTT Assay: After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms of action of Juncusol has revealed its involvement in key cellular processes related to cancer progression.

Induction of Apoptosis

Juncusol has been shown to induce apoptosis in HeLa cervical cancer cells. This process is mediated through the activation of caspases, a family of proteases that play a essential role in programmed cell death.

Caption: Juncusol-induced apoptotic pathway.

Studies have demonstrated that treatment of HeLa cells with Juncusol leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), ultimately resulting in apoptotic cell death.[8]

Cell Cycle Arrest

Juncusol has also been observed to cause cell cycle arrest at the G2/M phase in HeLa cells.[8] This indicates that the compound interferes with the cell's ability to progress through mitosis. One of the proposed mechanisms for this effect is the inhibition of tubulin polymerization.[8]

Caption: Juncusol's effect on the cell cycle.

By inhibiting the polymerization of tubulin, Juncusol disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.

Conclusion and Future Directions

This compound belongs to a promising class of phenolic compounds with significant, yet underexplored, therapeutic potential. While research has primarily focused on its aglycone, Juncusol, and other related 9,10-dihydrophenanthrenes, the data suggests that these molecules are potent bioactive agents, particularly in the context of cancer.

Future research should prioritize the targeted isolation and comprehensive characterization of this compound to elucidate its specific physicochemical properties and biological activities. Investigating the influence of the glycosidic moiety on the compound's solubility, bioavailability, and pharmacological profile will be crucial. Furthermore, detailed mechanistic studies are warranted to fully understand the signaling pathways modulated by these compounds and to identify potential molecular targets for drug development. The synergistic effects of these natural products with existing chemotherapeutic agents also represent a promising avenue for future investigation.

References

- 1. [Isolation and identification of phenolic constituents from Juncus effusus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dehydrojuncusol, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of natural phenanthrenes and the antiproliferative potential of juncusol in cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Extraction and Purification of Juncusol 7-O-glucoside from Juncaceae

Abstract

The Juncaceae family, commonly known as rushes, is a rich source of bioactive phenanthrene compounds, which have garnered significant interest for their potential pharmacological properties.[1][2] Among these compounds is Juncusol 7-O-glucoside, a glycosylated phenanthrene. This document provides a representative, detailed protocol for the extraction, fractionation, and purification of this compound from plant material of the Juncus genus. The methodology is synthesized from established procedures for isolating phenolic and phenanthrene glucosides from plant sources, particularly within the Juncaceae family.[3][4][5] The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Phenanthrenes isolated from Juncus species have demonstrated a range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.[2] Juncusol is a frequently isolated phenanthrene from this genus.[2] Its glycosylated form, this compound, is expected to have increased polarity and bioavailability. The effective isolation of this compound is a critical first step for structural elucidation, pharmacological screening, and further development.

This protocol outlines a robust laboratory-scale method beginning with the preparation of plant material, followed by solvent extraction, liquid-liquid fractionation to separate compounds by polarity, and multi-step column chromatography for final purification.

Materials and Reagents

-

Plant Material: Dried and powdered whole plant or rhizomes of a suitable Juncus species (e.g., Juncus effusus, Juncus maritimus).

-

Solvents (HPLC or Analytical Grade): Methanol (MeOH), n-Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Acetone, Deionized Water (H₂O).

-

Stationary Phases for Chromatography: Silica Gel (60 Å, 70-230 mesh), Sephadex LH-20.

-

Apparatus: Rotary evaporator, Soxhlet extractor (optional), separatory funnels, glass chromatography columns, beakers, flasks, filtration apparatus (Buchner funnel, filter paper), Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Experimental Protocols

3.1. Plant Material Preparation

-

Harvesting and Drying: Collect fresh plant material (whole plant or rhizomes). Clean the material of any soil or debris. Air-dry in a well-ventilated area away from direct sunlight for 10-14 days or until brittle. Alternatively, use a plant dryer at 40-50°C.

-

Grinding: Pulverize the dried plant material into a coarse powder (approx. 1-2 mm particle size) using a laboratory mill. Store the powder in an airtight, light-proof container.

3.2. Crude Extraction

-

Maceration: Soak 500 g of the dried plant powder in 5 L of 80% aqueous Methanol (MeOH) at room temperature for 72 hours with occasional agitation.

-

Filtration: Filter the mixture through a Buchner funnel. Re-extract the plant residue (marc) two more times with 5 L of 80% MeOH each time to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude methanolic extract.

3.3. Solvent-Solvent Fractionation

-

Resuspension: Resuspend the crude methanolic extract (approx. 50 g) in 500 mL of deionized water.

-

Hexane Partition: Transfer the aqueous suspension to a 2 L separatory funnel. Add 500 mL of n-hexane, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the hexane wash two more times. Combine the n-hexane fractions (this fraction will contain non-polar compounds like lipids and sterols).

-

Dichloromethane Partition: To the remaining aqueous layer, add 500 mL of dichloromethane (CH₂Cl₂). Shake and separate the layers. Repeat this partitioning step two more times. Combine the CH₂Cl₂ fractions.

-

Ethyl Acetate Partition: Finally, extract the remaining aqueous layer with 500 mL of ethyl acetate (EtOAc) three times. Combine the EtOAc fractions. The EtOAc and remaining aqueous fractions are expected to be rich in glycosides.

-

Drying and Weighing: Concentrate each of the solvent fractions (n-hexane, CH₂Cl₂, EtOAc, and aqueous) to dryness using a rotary evaporator and record the yield of each fraction. The target compound, this compound, is expected to be most concentrated in the EtOAc fraction due to its moderate polarity.

3.4. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Pack a glass column with 200 g of silica gel using a slurry method with n-hexane.

-

Adsorb the dried EtOAc fraction (e.g., 5 g) onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient solvent system, starting with 100% CH₂Cl₂ and gradually increasing polarity by adding MeOH (e.g., CH₂Cl₂:MeOH 99:1, 98:2, 95:5, 90:10, and finally 100% MeOH).

-

Collect fractions of 20-30 mL and monitor them using TLC, spotting for the presence of phenolic compounds (visualized under UV light or by staining with vanillin-sulfuric acid reagent).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions from the silica gel column that are rich in the target compound.

-

Pack a column with Sephadex LH-20 and equilibrate with 100% MeOH.

-

Dissolve the semi-purified fraction in a minimal amount of MeOH and load it onto the column.

-

Elute the column with 100% MeOH (isocratic elution). This step separates compounds based on molecular size and aromaticity.

-

Collect fractions and monitor by TLC. Combine the pure fractions containing this compound.

-

3.5. Compound Identification The structure and identity of the isolated pure compound should be confirmed using standard spectroscopic techniques, such as ¹H-NMR, ¹³C-NMR, 2D-NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Data Presentation

While specific yield data for this compound is not available in the cited literature, the following table presents representative data for phenolic content from Juncus species to provide a quantitative context for extraction efficiency.

| Plant Species | Plant Part | Extraction Method | Solvent System | Analyte | Yield/Content | Reference |

| Juncus acutus | Rhizome | Decoction | Water | Total Phenolics | 52.12 ± 0.90 mg GAE/g | [4] |

| Juncus acutus | Rhizome | Infusion | Water | Total Phenolics | 96.39 ± 0.76 mg GAE/g | [4] |

| Juncus acutus | Rhizome | Maceration | Ethanol | Total Phenolics | 133.72 ± 0.09 mg GAE/g | [4] |

| Juncus acutus | Rhizome | Maceration | Ethanol | Total Flavonoids | 42.11 ± 0.05 mg QE/g | [4] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this protocol.

Caption: Experimental workflow for this compound isolation.

Caption: Logical stages of natural product purification.

References

- 1. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemical Synthesis of Juncusol 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol 7-O-glucoside is a naturally occurring dihydrophenanthrene glycoside. The aglycone, Juncusol, is found in various Juncus species and has demonstrated cytotoxic and antimicrobial properties.[1] Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often improving its solubility, stability, and bioavailability.[2][3] The synthesis of this compound is of interest for further pharmacological evaluation and for the development of novel therapeutic agents.

This document outlines a plausible synthetic strategy for this compound. As there is limited published literature on the direct synthesis of this specific glycoside, the proposed methodology is a two-part approach:

-

Total Synthesis of the Aglycone, Juncusol: This section will detail a well-established, regiospecific total synthesis of Juncusol.

-

Selective O-Glucosylation of Juncusol: This section will explore potential chemical and biocatalytic methods for the glucosylation of the phenolic hydroxyl group of Juncusol and provide a detailed protocol for a chemical approach.

The protocols provided are based on established synthetic methodologies for structurally similar compounds.

Part 1: Total Synthesis of Juncusol

The synthesis of Juncusol has been accomplished through several routes, including a regiospecific synthesis by Boger and Mullican[4][5] and a photochemical approach by Kende and Curran.[6][7] The following protocol is based on the regiospecific total synthesis, which employs two sequential aryl annulations.

Experimental Protocol: Regiospecific Total Synthesis of Juncusol

This synthesis involves multiple steps to construct the dihydrophenanthrene core of Juncusol. The overall workflow is depicted below.

Caption: Workflow for the total synthesis of Juncusol.

A detailed, step-by-step protocol derived from the work of Boger and Mullican is outlined below.[4]

Step 1: Synthesis of the Naphthalene Core (First Aryl Annulation)

-

Reaction: Diels-Alder reaction between a substituted benzoquinone and a diene, followed by aromatization.

-

Reactants: Substituted 1,4-benzoquinone, Danishefsky's diene.

-

Conditions: Thermal conditions, followed by acidic workup.

-

Yield: Typically high for this class of reaction.

Step 2: Functional Group Interconversion

-

Reaction: Conversion of functional groups on the naphthalene intermediate to prepare for the second annulation. This may involve reductions, oxidations, and protection/deprotection steps.

-

Reagents: Standard reagents for functional group transformations (e.g., LiAlH₄, PCC, protecting group reagents).

-

Conditions: Specific conditions will vary depending on the exact transformations required.

Step 3: Synthesis of the Dihydrophenanthrene Core (Second Aryl Annulation)

-

Reaction: A second Diels-Alder reaction or a related cycloaddition to form the third aromatic ring.

-

Reactants: The functionalized naphthalene derivative from Step 2 and a suitable dienophile.

-

Conditions: High temperature, often in a sealed tube.

-

Yield: Moderate to good.

Step 4: Introduction of the Vinyl Group

-

Reaction: A Wittig reaction or similar olefination on an aldehyde precursor.

-

Reagents: Methyltriphenylphosphonium bromide, n-butyllithium.

-

Solvent: Tetrahydrofuran (THF).

-

Conditions: Anhydrous conditions, low temperature.

Step 5: Demethylation to Yield Juncusol

-

Reaction: Cleavage of methyl ether protecting groups to reveal the free phenolic hydroxyls.

-

Reagent: Boron tribromide (BBr₃) or ethanethiolate (EtSLi) in a high-boiling solvent like HMPA.[4]

-

Solvent: Dichloromethane (DCM) for BBr₃.

-

Conditions: Low temperature for BBr₃, high temperature for EtSLi.[4]

-

Yield: Generally high.

Quantitative Data for Juncusol Synthesis

The following table summarizes key quantitative data for selected steps in a representative total synthesis of Juncusol.[4]

| Step Description | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Second Aryl Annulation | 1,1-dimethoxyethylene | Toluene | 140 | 22 | 75 |

| Demethylation | EtSLi | HMPA | 160 | 2 | 65 |

Part 2: Synthesis of this compound

The selective glucosylation of one of the two phenolic hydroxyl groups in Juncusol is the key challenge in synthesizing this compound. Several methods are available for the O-glucosylation of phenols.

Comparison of Phenolic O-Glucosylation Methods

| Method | Glycosyl Donor | Promoter/Catalyst | Typical Conditions | Stereoselectivity | Notes |

| Koenigs-Knorr [8][9] | Acyl-protected glycosyl halide (e.g., acetobromoglucose) | Silver or Mercury salts (e.g., Ag₂CO₃, Hg(CN)₂) | Anhydrous organic solvent (e.g., DCM, Toluene) | High (1,2-trans) due to neighboring group participation | A classic, reliable method. Requires stoichiometric heavy metal salts. |

| Helferich [10][11] | Peracetylated sugar (e.g., penta-O-acetyl-β-D-glucose) | Lewis Acid (e.g., BF₃·OEt₂, SnCl₄) | Anhydrous organic solvent | Can be α or β selective depending on conditions | Avoids glycosyl halides but can have selectivity issues. |

| Schmidt | Glycosyl trichloroacetimidate | Catalytic Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | Anhydrous organic solvent, low temperature | High, depends on donor and solvent | Donor is activated under mild acidic conditions. |

| Aqueous Glycosylation [12] | Glycosyl fluoride | Ca(OH)₂ | Water, room temperature | High, depends on donor stereochemistry | Tolerates unprotected functional groups, environmentally friendly. |

| Enzymatic [2][13][14] | Sugar donor (e.g., sucrose, UDP-glucose) | Glycosyltransferase | Aqueous buffer, mild pH and temperature | Excellent (typically one specific isomer) | High selectivity, mild conditions, but requires specific enzymes. |

Proposed Chemical Synthesis of this compound

The Koenigs-Knorr reaction is a robust and well-documented method for phenolic glycosylation and is proposed here.[8][9] A key consideration is the regioselectivity between the C-2 and C-7 hydroxyl groups of Juncusol. Selective protection of one hydroxyl group may be necessary to achieve the desired 7-O-glucoside. However, steric hindrance around the C-2 hydroxyl due to the adjacent methyl group may favor reaction at the C-7 position. The following protocol assumes either inherent selectivity or prior protection of the C-2 hydroxyl.

Caption: Proposed workflow for the glucosylation of Juncusol.

Experimental Protocol: Koenigs-Knorr Glucosylation of Juncusol

Step 1: Glycosylation

-

To a solution of Juncusol (1.0 eq) in anhydrous toluene, add freshly prepared silver carbonate (Ag₂CO₃, 2.0 eq) and Drierite.

-

Stir the suspension under an inert atmosphere (e.g., argon) in the dark for 1 hour at room temperature.

-

Add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose, 1.5 eq) in anhydrous toluene dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 4-8 hours), cool the mixture to room temperature and filter through a pad of Celite to remove silver salts.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the tetra-O-acetylated this compound.

Step 2: Deacetylation (Zemplén Conditions)

-

Dissolve the purified tetra-O-acetylated this compound from Step 1 in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq) to the solution.

-

Stir the reaction at room temperature and monitor by TLC until all starting material is consumed (typically 1-2 hours).

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain pure this compound.

This proposed synthesis provides a viable route to this compound for researchers in medicinal chemistry and drug development. Optimization of reaction conditions, particularly for the regioselectivity of the glycosylation step, may be required.

References

- 1. Juncusol - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. Helferich method - Wikipedia [en.wikipedia.org]

- 11. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enzymatic Glycosylation of Phenolic Antioxidants: Phosphorylase-Mediated Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Juncusol 7-O-glucoside NMR Spectral Analysis for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction